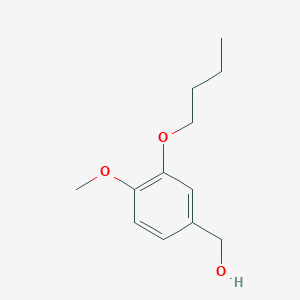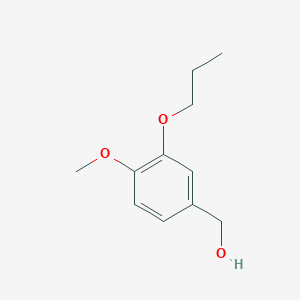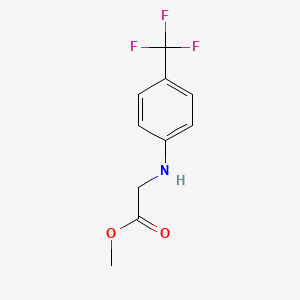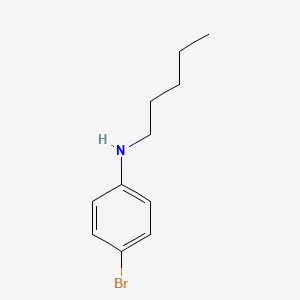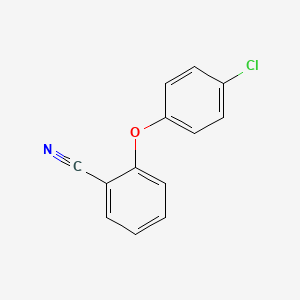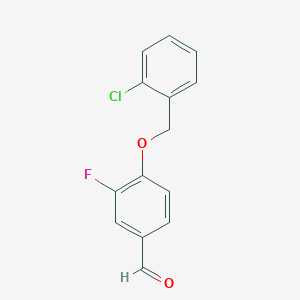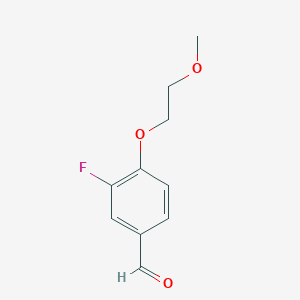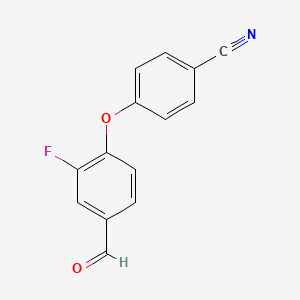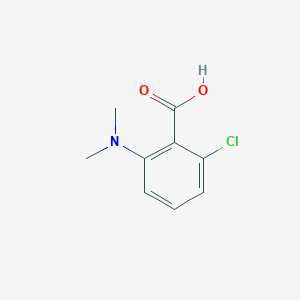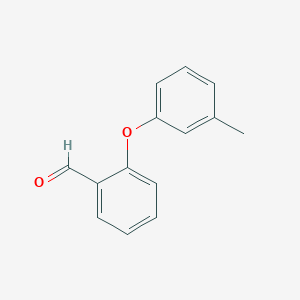
2-(3-Methylphenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₂. It is characterized by a benzene ring substituted with a 3-methylphenoxy group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Ullmann Condensation: This method involves the reaction of 3-methylphenol with benzaldehyde in the presence of a copper catalyst under high temperature and pressure.
Friedel-Crafts Acylation: This involves the acylation of 3-methylphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reacting 3-methylphenol with benzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Ullmann condensation due to its efficiency and scalability. The reaction is carried out in specialized reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(3-methylphenoxy)benzoic acid using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nitric acid, sulfuric acid (for nitration), bromine (for halogenation), FeBr₃ catalyst.
Major Products Formed:
Oxidation: 2-(3-Methylphenoxy)benzoic acid.
Reduction: 2-(3-Methylphenoxy)benzyl alcohol.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
2-(3-Methylphenoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
2-(3-Methylphenoxy)benzaldehyde is structurally similar to other phenoxy-substituted benzaldehydes, such as 2-(4-methylphenoxy)benzaldehyde and 2-(2-methylphenoxy)benzaldehyde. its unique substitution pattern at the 3-position of the phenoxy group imparts distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Comparison with Similar Compounds
2-(4-Methylphenoxy)benzaldehyde
2-(2-Methylphenoxy)benzaldehyde
2-(3-Methoxyphenoxy)benzaldehyde
2-(3-Chlorophenoxy)benzaldehyde
Properties
IUPAC Name |
2-(3-methylphenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVRLUXKBGYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
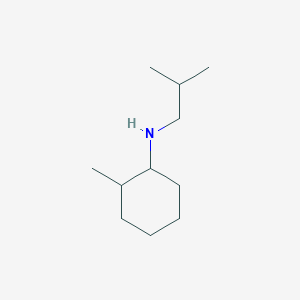

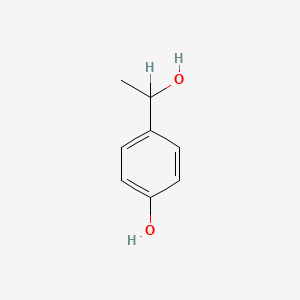
![Acetic acid, 2-[3-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B7808939.png)
